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Compound of Interest

Compound Name: ST91

Cat. No.: B1217211

Disclaimer: A comprehensive, publicly available preclinical safety and toxicity profile for the
specific compound ST-91, also known as 2-(2,6-diethylphenylamino)-2-imidazoline, is not
available in the published scientific literature or regulatory databases. This document,
therefore, provides an inferred safety profile based on its known pharmacology as an alpha-2
adrenergic agonist and a clonidine analog. The information presented is intended for
researchers, scientists, and drug development professionals.

Introduction to ST-91

ST-91 (2-[2,6-diethylphenylamino]-2-imidazoline) is a derivative of clonidine and is
characterized as a potent alpha-2B adrenoceptor agonist.[1] Unlike clonidine, ST-91 does not
readily cross the blood-brain barrier, which confines its primary effects to the peripheral
nervous system. This characteristic suggests that while it stimulates alpha-adrenergic receptors
on sympathetic nerve endings, it is largely devoid of the acute antihypertensive effects typically
associated with centrally-acting alpha-2 agonists like clonidine.[2] Its mechanism of action
centers on the modulation of adrenergic signaling, which carries implications for its potential
therapeutic applications and its toxicological profile.

Inferred Preclinical Safety and Toxicity Profile

Due to the absence of specific toxicology studies for ST-91, this section outlines the expected
toxicity based on the established profile of the alpha-2 adrenergic agonist class of compounds.
Overdose or toxic exposure to these agents typically results in a predictable pattern of
sympatholytic effects (a reduction in the activity of the sympathetic nervous system).
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Key Toxicological Endpoints for Alpha-2 Adrenergic Agonists:

Central Nervous System (CNS): The most common sign of toxicity is CNS depression, which
can range from somnolence to coma.[1][3]

o Cardiovascular System: Bradycardia (slow heart rate) and hypotension (low blood pressure)
are hallmark signs of toxicity.[1][3] Interestingly, an initial, transient hypertension may occur
due to the stimulation of peripheral alpha-1 receptors before the central or presynaptic alpha-
2 effects dominate.[4][5]

o Respiratory System: In severe cases of overdose, respiratory depression and apnea can
occur.[6]

o Other Effects: Miosis (pinpoint pupils) and hypothermia are also frequently observed.[1][6]

It is crucial to note that the pediatric population is particularly vulnerable to the toxic effects of
alpha-2 agonists, where even a single tablet of a compound like clonidine can lead to
significant toxicity.[4][6][7]

Quantitative Data Summary

There is no publicly available quantitative safety and toxicity data for ST-91, such as LD50
(median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level). To provide context for the
user, the following table illustrates the type of data that would be generated in a typical
preclinical toxicology program.
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Parameter

Description

Typical Study

Example Data
(Hypothetical for an
Alpha-2 Agonist)

LD50 (Median Lethal

Dose)

The single dose of a
substance that is
expected to cause
death in 50% of a test

animal population.

Acute Toxicity (e.g.,
Rodent)

50 mg/kg (Oral, Rat)

NOAEL

The highest dose of a
substance at which no
statistically or
biologically significant
adverse effects are

observed.

Repeat-Dose Toxicity
(e.g., 28-day)

5 mg/kg/day (Oral,
Dog)

MTD (Maximum

Tolerated Dose)

The highest dose that
does not cause
unacceptable toxicity
over a specified

period.

Dose Range-Finding

15 mg/kg/day (Oral,
Rat)

Experimental Protocols

Detailed experimental protocols for ST-91 are not available. However, a standard preclinical

toxicology evaluation for a small molecule drug candidate like ST-91 would typically include the

following studies, conducted under Good Laboratory Practice (GLP) guidelines.[8]

4.1 Acute Toxicity Study

» Objective: To determine the potential toxicity from a single dose and to establish the
Maximum Tolerated Dose (MTD).[9]

o Methodology:

o Species: Typically conducted in two mammalian species (e.g., rat and mouse).
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o Administration: The intended clinical route of administration (e.g., oral gavage,
intravenous) is used. A range of single doses is administered.

o Observation: Animals are observed for a period of 14 days for signs of toxicity, morbidity,
and mortality.[9]

o Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy are
recorded.

4.2 Repeat-Dose Toxicity Study

o Objective: To evaluate the toxicological effects after repeated administration over a defined
period (e.g., 14, 28, or 90 days).

o Methodology:

o Species: Conducted in at least two species, one rodent and one non-rodent (e.g., rat and
dog).

o Administration: Daily dosing at three or more dose levels (e.g., low, mid, high).

o In-life Monitoring: Includes daily clinical observations, weekly body weight and food
consumption measurements, and regular ophthalmoscopy.

o Analysis: At the end of the study, blood samples are collected for hematology and clinical
chemistry analysis. A full necropsy is performed, with organ weights recorded and tissues
collected for histopathological examination.

4.3 Safety Pharmacology Studies

o Objective: To investigate the potential undesirable effects on vital organ systems, including
the cardiovascular, respiratory, and central nervous systems.

o Methodology:

o Cardiovascular: Typically involves telemetered non-rodents (e.g., dogs, non-human
primates) to assess effects on blood pressure, heart rate, and ECG parameters.
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o Respiratory: Assesses effects on respiratory rate and function in rodents.

o CNS: A functional observational battery (FOB) or Irwin test is used in rodents to assess
effects on behavior, coordination, and reflexes.

Visualizations
5.1 Signaling Pathway
ST-91 acts as an alpha-2 adrenergic agonist. This pathway is central to its pharmacological

and toxicological effects. Stimulation of presynaptic alpha-2 receptors inhibits the release of
norepinephrine, reducing sympathetic outflow.
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Caption: Alpha-2 adrenergic receptor signaling pathway activated by ST-91.

5.2 Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicology
study, which would be essential for evaluating the safety of ST-91.
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Caption: Workflow for a generic repeat-dose preclinical toxicology study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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